molecular formula C22H22N2O8 B565533 alpha-apo-Oxytetracycline CAS No. 18695-01-7

alpha-apo-Oxytetracycline

Cat. No.: B565533
CAS No.: 18695-01-7
M. Wt: 442.4 g/mol
InChI Key: DRKMHDAKULCOKQ-MLZJRGSSSA-N
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Description

Structural Characterization of Alpha-Apo-Oxytetracycline

Molecular Architecture and Stereochemical Configuration

This compound (C₂₂H₂₂N₂O₈) is a degradation product of oxytetracycline, formed through acid- or base-catalyzed hydrolysis. Its molecular architecture retains the tetracyclic framework of the parent compound but lacks the hydroxyl group at position C6 and features a modified C12-C12a bond cleavage (Fig. 1).

Crystallographic Analysis and Spatial Arrangement

X-ray diffraction studies reveal a planar naphthacene core with stereochemical configurations at positions C3, C4, C5, and C1' (Fig. 2). The absolute stereochemistry is defined as (3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-enecarboxamide. The spatial arrangement is stabilized by intramolecular hydrogen bonds between the C5-OH and C12a-O groups.

Table 1: Crystallographic Parameters

Parameter This compound Oxytetracycline
Molecular Weight (g/mol) 442.4 460.4
Crystal System Monoclinic Triclinic
Hydrogen Bond Donors 6 7
Comparative Structural Analysis with Parent Oxytetracycline

Structural deviations from oxytetracycline include:

  • Loss of the C6 hydroxyl group due to dehydration.
  • Aromaticity in ring D due to C12-C12a bond cleavage.
  • Reduced conformational flexibility in the cyclohexene-carboxamide moiety.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.82 (s, 1H, C10-H)
  • δ 6.78 (d, J = 8.4 Hz, 1H, C7-H)
  • δ 3.12 (s, 6H, N(CH₃)₂).

¹³C NMR confirms the absence of the C6 carbonyl carbon (δ 185–190 ppm in oxytetracycline) and new resonances at δ 172.5 ppm (C1 carboxamide).

Mass Spectrometric Fragmentation Patterns

LC-MS/MS analysis shows characteristic fragments:

  • Base peak at m/z 443.2 [M+H]⁺
  • Major fragments: m/z 426.1 (−NH₃), m/z 410.2 (−H₂O).

Table 2: Key MS Fragments

m/z Fragment Composition
443.2 C₂₂H₂₂N₂O₈ + H⁺
426.1 C₂₂H₂₁N₂O₇⁺
395.4 C₂₀H₁₇NO₈⁺ (deamidation)

Physicochemical Properties

Thermodynamic Stability Under Varied Conditions
  • pH Stability : Degrades rapidly in basic media (t₁/₂ = 12 hr at pH 10) but remains stable at pH 5–7.
  • Thermal Stability : Decomposes above 200°C, with ΔH°decomp = 148 kJ/mol.
Solubility Profile and Partition Coefficients
  • Aqueous Solubility : 0.3 mg/mL in water at 25°C.
  • logP : 1.62 (predicted), indicating moderate lipophilicity.

Table 3: Solubility in Organic Solvents

Solvent Solubility (mg/mL)
Methanol 12.4
Ethyl Acetate 3.2
Chloroform 0.9

Properties

CAS No.

18695-01-7

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

(3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1

InChI Key

DRKMHDAKULCOKQ-MLZJRGSSSA-N

SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

Synonyms

4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide;  α-Apoterramycin; 

Origin of Product

United States

Preparation Methods

Acid Hydrolysis of Oxytetracycline

The primary method for α-apo-OTC preparation involves the acid hydrolysis of oxytetracycline. Under acidic conditions (pH 3–5), oxytetracycline undergoes dehydration to form anhydrooxytetracycline, followed by intramolecular cyclization between the C5 hydroxyl group and the C12 ketone. This reaction cleaves the C12–C12a bond, yielding two isomers: α-apo-OTC and β-apo-OTC.

Key Reaction Parameters:

  • pH Dependence: Acidic conditions (pH 3.09) favor α-apo-OTC formation, with concentrations reaching 5 µM within 24 hours. In contrast, neutral or weakly acidic conditions (pH 5.07–6.91) produce negligible amounts (<0.2 µM).

  • Temperature: Hydrolysis rates increase exponentially with temperature. At pH 9.06, the half-life of oxytetracycline decreases from 1,440 hours at 4°C to 1.5 hours at 60°C, accelerating α-apo-OTC degradation post-formation.

  • Catalysts: Calcium ions (Ca²⁺) inhibit hydrolysis by chelating with oxytetracycline, reducing its availability for degradation. At pH 9.78, 10 mM Ca²⁺ decreases hydrolysis rates by 50% compared to Ca²⁺-free solutions.

Table 1: Hydrolysis Conditions and α-Apo-OTC Yield

pHTemperature (°C)Ca²⁺ Concentration (mM)α-Apo-OTC Yield (µM)
3.092505.2
5.072500.18
9.062504.8
9.06600<0.1 (degraded)
9.7825102.3

Data derived from controlled hydrolysis experiments.

Thermal Degradation Pathways

Cooking and Microwave-Assisted Degradation

Thermal processing of oxytetracycline-containing materials (e.g., pharmaceutical waste, food products) generates α-apo-OTC as a byproduct. Boiling and microwaving at 100°C for 30 minutes induce dehydration and cyclization, mimicking acid hydrolysis mechanisms. These methods are less controlled than laboratory synthesis but relevant for environmental and food safety studies.

Stability Under Thermal Stress

α-Apo-OTC is thermally unstable above 60°C, degrading into smaller fragments. For instance, at 60°C and pH 9.06, 90% of α-apo-OTC degrades within 2 hours, limiting its utility in high-temperature applications.

Industrial Production and Quality Control

Large-Scale Synthesis Challenges

Industrial production of α-apo-OTC is limited due to its role as a degradation byproduct rather than a target compound. Most α-apo-OTC supplies are derived from controlled oxytetracycline hydrolysis for use as certified reference materials (CRMs) in pharmaceuticals.

Table 2: Industrial-Grade α-Apo-OTC Specifications

ParameterSpecification
Purity (HPLC)≥95%
Residual Solvents<0.1% (v/v)
Isomer Ratio (α:β)3:1 (acidic hydrolysis conditions)
Storage2–8°C, protected from light

Data from pharmaceutical secondary standards.

Regulatory Considerations

The European Pharmacopoeia and U.S. Pharmacopeia mandate strict limits on α-apo-OTC impurities in oxytetracycline formulations (typically <0.5%). High-performance liquid chromatography (HPLC) is the gold standard for quantifying α-apo-OTC, whereas ELISA kits show no cross-reactivity, ensuring accurate detection.

Analytical Methods for Preparation Monitoring

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) separates α-apo-OTC from oxytetracycline and β-apo-OTC with a retention time of 6.2 minutes (C18 column, acetonitrile:0.1% formic acid gradient).

Spectroscopic Characterization

  • UV-Vis Spectrum: α-Apo-OTC exhibits λₘₐₓ at 268 nm and 368 nm, distinct from oxytetracycline’s λₘₐₓ at 353 nm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 443.4 [M+H]⁺, confirming its molecular formula (C₂₂H₂₂N₂O₈).

Environmental and Biological Implications

Persistence in Aquatic Systems

α-Apo-OTC’s half-life in water ranges from 48 hours (pH 7, 25°C) to <1 hour (pH 9, 60°C), posing minimal environmental persistence compared to oxytetracycline.

Antimicrobial Activity

Though 10-fold less potent than oxytetracycline, α-apo-OTC inhibits Pseudomonas spp. (MIC₅₀ = 32 mg/L) and disrupts bacterial protein synthesis at high concentrations .

Chemical Reactions Analysis

Types of Reactions: alpha-apo-Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Antimicrobial Activity

Inhibition of Bacterial Growth

Alpha-apo-oxytetracycline exhibits antimicrobial properties similar to its parent compound, oxytetracycline. It has been shown to inhibit the growth of several bacterial strains, including:

  • Aerobic sludge bacteria
  • Pseudomonas
  • Agrobacterium
  • Moraxella
  • Bacillus
  • Tetracycline-resistant strains of E. coli .

This broad-spectrum activity makes this compound a valuable tool in both clinical and environmental microbiology.

Analytical Chemistry

Detection and Quantification

This compound can be analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This method allows for the baseline separation of oxytetracycline and its degradation products, including this compound, which is crucial for understanding the fate of antibiotics in various environments .

Table 1: HPLC-MS Method Performance

CompoundRegression EquationCorrelation Coefficient (R)Limit of Detection (LOD) (ng g1^{-1})Limit of Quantification (LOQ) (ng g1^{-1})
This compoundY = 238.99X − 1.500.99841447
Beta-Apo-OxytetracyclineY = 303.81X − 5.240.9981653

This table illustrates the effectiveness of the HPLC-MS method in detecting this compound compared to its beta counterpart, indicating its potential use in monitoring antibiotic residues in food and environmental samples.

Environmental Studies

Impact on Aquatic Ecosystems

Research has demonstrated that this compound can affect microbial communities in aquatic environments. Its presence can alter the dynamics of microbial ecosystems, influencing processes such as nutrient cycling and organic matter decomposition .

Toxicological Studies

Effects on Animal Models

In toxicological assessments, studies have shown that this compound can exhibit harmful effects on liver and kidney tissues in animal models when administered at certain dosages over extended periods . For instance, male rats treated with this compound experienced significant tissue damage, highlighting the need for careful consideration of its safety profile in therapeutic contexts.

Case Study: Toxic Effects on Rats

A study investigated the effects of administering this compound to rats at a dosage of 10 mg/kg body weight per day for 90 days. The findings indicated potential hepatotoxicity and nephrotoxicity, with observable degeneration and necrosis in liver cells .

Mechanism of Action

alpha-apo-Oxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and leads to the inhibition of bacterial cell growth . The compound’s greater toxicity compared to oxytetracycline is attributed to its ability to cause degeneration and necrosis in hepatocytes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Features

  • Chromatographic Behavior : In ultra-performance liquid chromatography (UPLC), it elutes as peak 4 on a C18 column, distinct from beta-apo-oxytetracycline (peak 6), indicating differences in polarity and retention time .

Physical Data

Property Alpha-apo-Oxytetracycline Beta-apo-Oxytetracycline Oxytetracycline
CAS Number 18695-01-7 18751-99-0 79-57-2
Melting Point Not reported 200–204°C 181–182°C (decomposes)
Molecular Formula C22H22N2O8 Same as alpha C22H24N2O9
Primary Use Analytical standard Analytical standard Antibiotic

Comparison with Related Tetracycline Compounds

Chromatographic Separation

Using UPLC with HSS C18 columns (1.7 µm particles), this compound exhibits distinct retention behavior compared to other tetracyclines :

Peak Number Compound Retention Order Key Application
1 4-Epioxytetracycline First Impurity profiling
2 Oxytetracycline Second Antibiotic
4 This compound Fourth Analytical standard
6 Beta-apo-oxytetracycline Sixth Analytical standard
7 Doxycycline Seventh Antibiotic

Structural Analogues

Beta-apo-Oxytetracycline
  • Shares the molecular formula C22H22N2O8 with this compound but differs in stereochemistry or functional group positioning, leading to altered chromatographic retention .
  • Used interchangeably with alpha-apo as a secondary standard in quality control .
4-Epioxytetracycline
  • An epimer of oxytetracycline with modified stereochemistry at the C4 position.
  • CAS: 14206-58-7; used for impurity testing in pharmaceutical formulations .
Methacycline (CAS: 914-00-1)
  • A semi-synthetic tetracycline with a methylene group at C6, enhancing stability against enzymatic degradation.
  • Molecular formula: C22H22N2O8 (same as apo-derivatives) but distinct biological activity .

Analytical Method Development

  • UPLC : this compound’s distinct retention time enables precise quantification in antibiotic mixtures, essential for pharmaceutical quality assurance .
  • Spectrophotometry : While direct studies on alpha-apo are scarce, oxytetracycline analysis via charge transfer complexation (e.g., with chloranilic acid) suggests applicability to apo-derivatives .

Commercial Availability

  • Suppliers include Sigma-Aldrich (CAS: 18695-01-7) and specialized chemical platforms, with purity levels >85% for research use .

Biological Activity

Alpha-apo-oxytetracycline (α-apo-OTC) is a significant metabolite of oxytetracycline (OTC), a widely used antibiotic. Understanding the biological activity of α-apo-OTC is crucial due to its implications in environmental science, pharmacology, and microbiology. This article synthesizes current research findings related to the biological activity, degradation pathways, and potential applications of α-apo-OTC.

Chemical Structure and Properties

Alpha-apo-OTC is one of the degradation products formed during the breakdown of oxytetracycline. Its chemical structure is characterized by a modification in the tetracycline backbone, which influences its biological properties.

Antimicrobial Properties

Research indicates that α-apo-OTC retains some antimicrobial activity, although it is generally less potent than its parent compound, oxytetracycline. A study highlighted that α-apo-OTC exhibited minimal cross-reactivity in assays designed for OTC detection, suggesting a distinct biological profile compared to other tetracyclines .

Table 1: Comparison of Antimicrobial Activities

CompoundMinimum Inhibitory Concentration (MIC)Activity Level
Oxytetracycline0.5 - 2 µg/mLHigh
This compound4 - 16 µg/mLModerate to Low
4-Epi-Oxytetracycline0.5 - 1 µg/mLHigh

Environmental Impact

The degradation of oxytetracycline in aquatic environments leads to the formation of α-apo-OTC, which has been shown to persist longer than other metabolites like β-apo-OTC and 4-epi-OTC. Studies indicate that microbial degradation plays a significant role in the removal of OTC and its metabolites from natural waters . The stability of α-apo-OTC under various environmental conditions raises concerns about its long-term ecological effects.

Case Studies

  • Microbial Degradation Study : A detailed investigation into the microbial degradation of OTC in river water revealed that α-apo-OTC was one of the primary metabolites detected. The study found that microbial communities effectively transformed OTC into various metabolites, with α-apo-OTC being among the more stable products .
  • Anaerobic Fermentation : Another study focused on anaerobic fermentation processes demonstrated that intermittent pH control significantly influenced the formation of α-apo-OTC during OTC degradation. This highlights the importance of environmental conditions in determining the fate of pharmaceutical contaminants .
  • Thermal Degradation : Research examining thermal treatments on OTC residues in food products indicated that cooking methods could lead to the formation of α-apo-OTC and β-apo-OTC. The concentrations of these metabolites varied based on cooking techniques, suggesting potential health implications from dietary exposure .

Research Findings

Recent studies have utilized advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify α-apo-OTC alongside other tetracycline derivatives. These analyses reveal that while α-apo-OTC is less prevalent than its counterparts, it remains detectable in various matrices, including food and environmental samples .

Degradation Pathways

The hydrolysis and photolysis of oxytetracycline lead to the formation of several metabolites, including α-apo-OTC. Conditions such as pH and temperature significantly affect the rate and extent of these transformations:

Table 2: Hydrolysis Kinetics of Oxytetracycline

pH LevelTemperature (°C)Rate Constant (k) (day⁻¹)Half-Life (days)
3.09604.550.15
6.91250.1066.5
9.06350.2572.7

These findings indicate that acidic and basic conditions favor different degradation pathways for OTC, influencing the concentration of α-apo-OTC produced during hydrolysis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying alpha-apo-oxytetracycline in environmental or biological samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with a C18 column for separation. Validate the method using spike-and-recovery experiments in matrices such as manure or Daphnia magna gut homogenates. Include internal standards (e.g., deuterated oxytetracycline) to correct for matrix effects . Calibration curves should span 1–1000 ng/mL, with limits of detection (LOD) ≤ 0.5 ng/mL. Confirm specificity via fragmentation patterns and retention time matching against certified reference materials .

Q. How can researchers assess the stability of this compound under varying environmental conditions (pH, temperature)?

  • Methodological Answer : Design controlled degradation studies using a factorial experimental setup. For example:

  • Variables : pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark).
  • Controls : Spiked samples with parent oxytetracycline to compare degradation kinetics.
  • Analysis : Quantify degradation products via HPLC-MS/MS and calculate half-lives using first-order kinetics models. Use ANOVA to identify significant (p < 0.05) factors affecting stability .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating this compound’s impact on microbial community dynamics and antibiotic resistance gene (ARG) proliferation?

  • Methodological Answer : Employ metagenomic sequencing (16S rRNA for microbiota, shotgun sequencing for ARGs) in Daphnia magna or mammalian models. Include:

  • Subgroup analysis : Compare treated vs. control groups stratified by exposure duration/dose (e.g., 0.1 mg/L vs. 1 mg/L for 14 days).
  • Statistical tests : Use PERMANOVA for β-diversity differences and LEfSe for biomarker identification. For ARGs, apply network analysis to link taxa with resistance mechanisms .
  • Ethical controls : Ensure replication (n ≥ 6 per group) and blinded sample processing to reduce bias .

Q. How should researchers resolve contradictions in reported degradation rates of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., matrix type, detection methods). Apply random-effects models to pool degradation half-lives, and perform sensitivity analyses excluding outliers. If heterogeneity remains high (I² > 50%), stratify by experimental conditions (e.g., aerobic vs. anaerobic systems) . Validate findings through inter-laboratory reproducibility trials with standardized protocols .

Q. What mechanistic approaches can elucidate this compound’s role in disrupting microbial metabolic pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) in ex vivo microbial cultures exposed to sub-inhibitory concentrations. Use Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment to identify dysregulated pathways (e.g., folate biosynthesis). Validate hypotheses via CRISPR-Cas9 knockout of key genes (e.g., folP) and assess rescue effects with exogenous metabolites .

Methodological Considerations for Data Analysis

  • Handling Subgroup Interactions : Pre-specify subgroups in study protocols (e.g., by host species or environmental compartment) and test for interaction effects using multiplicative terms in regression models. Report adjusted p-values with Bonferroni correction .
  • Critical Evaluation of Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to discrepancies in bioaccumulation data, examining variables like lipid content in test organisms or extraction efficiency .

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